Cas no 126505-35-9 (Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite)

Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite structure
126505-35-9 structure
Productnaam:Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite
CAS-nummer:126505-35-9
MF:C41H66O6P2
MW:716.906674861908
CID:63826
PubChem ID:11136311

Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite Chemische en fysische eigenschappen

Naam en identificatie

    • Bis(2,4,6-tri-ter-butyllphenyl)pentaerythritol-di-phosphite
    • 3,9-Bis[2,4,6-tris(1,1-dimethylethyl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
    • Ultranox 633
    • 2,9-bis(2,4,6-tritert-butylphenoxy)-1,3,8,10-tetraoxa-2,9-diphosphaspiro[5.5]undecane
    • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)-
    • 4,9-bis(2,4,6-tritert-butylphenoxy)-3,5,8,10-tetraoxa-4,9-diphosphaspiro[5.5]undecane
    • AC1L3BF8
    • 4-ISOCYANATO-N,N-BIS(4-ISOYANATOPHENYL)-2,5-DIMETHOXY-BENZ.
    • BIS(2,4,6-TRI-TERT-BUTYLPHENYL)PENTAERYTHRITOL-DI-PHOSPHITE
    • 3,9-bis(2,4,6-tritert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
    • SCHEMBL8751462
    • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4,6-tris(1,1-dimethylethyl)phenoxy]-
    • 126505-35-9
    • bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite
    • DTXSID10872770
    • Inchi: 1S/C41H66O6P2/c1-35(2,3)27-19-29(37(7,8)9)33(30(20-27)38(10,11)12)46-48-42-23-41(24-43-48)25-44-49(45-26-41)47-34-31(39(13,14)15)21-28(36(4,5)6)22-32(34)40(16,17)18/h19-22H,23-26H2,1-18H3
    • InChI-sleutel: SHDUFLICMXOBPA-UHFFFAOYSA-N
    • LACHT: CC(C1C=C(C(C)(C)C)C(OP2OCC3(COP(OC4=C(C(C)(C)C)C=C(C(C)(C)C)C=C4C(C)(C)C)OC3)CO2)=C(C(C)(C)C)C=1)(C)C

Berekende eigenschappen

  • Exacte massa: 716.43300
  • Monoisotopische massa: 716.433463
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1030
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 55.4
  • XLogP3: 13.4

Experimentele eigenschappen

  • Smeltpunt: 262-264 ºC
  • Kookpunt: 596.2°Cat760mmHg
  • Vlampunt: 395.5°C
  • PSA: 82.56000
  • LogboekP: 12.46320
Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk